Ethanone, 2-amino-1,2,2-triphenyl-
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Overview
Description
Ethanone, 2-amino-1,2,2-triphenyl- is an organic compound with the molecular formula C20H17NO and a molar mass of 287.36 g/mol This compound is characterized by the presence of an ethanone group substituted with an amino group and three phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-amino-1,2,2-triphenyl- typically involves the reaction of benzophenone with aniline under specific conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of Ethanone, 2-amino-1,2,2-triphenyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-amino-1,2,2-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Ethanone, 2-amino-1,2,2-triphenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 2-amino-1,2,2-triphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1,2,2-triphenyl-: Similar in structure but lacks the amino group.
Benzophenone: A simpler structure with two phenyl groups attached to a carbonyl group.
Aniline: Contains an amino group attached to a benzene ring.
Uniqueness
Ethanone, 2-amino-1,2,2-triphenyl- is unique due to the presence of both an amino group and three phenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
56140-60-4 |
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Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
2-amino-1,2,2-triphenylethanone |
InChI |
InChI=1S/C20H17NO/c21-20(17-12-6-2-7-13-17,18-14-8-3-9-15-18)19(22)16-10-4-1-5-11-16/h1-15H,21H2 |
InChI Key |
CHRHSGQEQCUKMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)N |
Origin of Product |
United States |
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